Welcome to the BenchChem Online Store!
molecular formula C6H8ClN3O2 B8647221 2-Chloro-4-ethoxy-6-methoxy-1,3,5-triazine CAS No. 16399-27-2

2-Chloro-4-ethoxy-6-methoxy-1,3,5-triazine

Cat. No. B8647221
M. Wt: 189.60 g/mol
InChI Key: OPVNAHOSWGYLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05334709

Procedure details

The 2,4-dichloro-6-methoxy-s-triazine obtained as described in Example A-3 is suspended in acetone, 46 parts of ethanol and 90 parts of sodium bicarbonate are slowly added, and the reaction is carried out at a temperature of between 40° and 50° C. for about one hour. The mixture is then evaporated to give the compound 2-chloro-4-methoxy-6-ethoxy-s-triazine as a powder which contains electrolyte salts and serves as the monochloro-triazine starting compound in the synthesis of dyestuffs according to the invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([O:9][CH3:10])[N:3]=1.[CH2:11]([OH:13])[CH3:12].C(=O)(O)[O-].[Na+]>CC(C)=O>[Cl:8][C:6]1[N:5]=[C:4]([O:9][CH3:10])[N:3]=[C:2]([O:13][CH2:11][CH3:12])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is then evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)OC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.